molecular formula C21H18N2O4 B2678498 2-[1-(furan-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol CAS No. 876942-70-0

2-[1-(furan-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol

Cat. No.: B2678498
CAS No.: 876942-70-0
M. Wt: 362.385
InChI Key: KEOHLVNGZDMKRO-UHFFFAOYSA-N
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Description

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .


Synthesis Analysis

A huge variety of synthesis methods and synthetic analogues have been reported over the years . Some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .


Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .


Chemical Reactions Analysis

Pyrazoles as a class of azoles are found in naturally occurring compounds . They display innumerable chemical, biological, agrochemical, and pharmacological properties .

Scientific Research Applications

Molecular Docking and Quantum Chemical Calculations

A study by Viji et al. (2020) conducted molecular docking and quantum chemical calculations on a closely related molecule, 4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol. This research aimed to understand the molecular structure, spectroscopic data, and potential energy distribution of the molecule, suggesting a method to evaluate the biological effect based on molecular docking results (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Synthesis and Biological Evaluation

Ravula et al. (2016) synthesized a novel series of pyrazoline derivatives, including those with a furan-2-yl moiety, to evaluate their anti-inflammatory and antibacterial activities. Microwave-assisted synthesis provided higher yields and environmental benefits over traditional methods. The study found significant anti-inflammatory and antibacterial activities in some compounds, supporting the potential of such molecules in drug development (Ravula, Babu, Manich, Rika, Chary, & Ch, Ra, 2016).

Computational and Experimental Studies on Corrosion Inhibition

Lgaz et al. (2020) explored the role of pyrazoline derivatives in the corrosion inhibition of mild steel in hydrochloric acid solution. This study demonstrates the utility of pyrazoline derivatives, which might be structurally related to 2-[1-(furan-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol, in enhancing corrosion resistance. The inhibitors showed high efficiency, with experimental and computational studies suggesting mechanisms of action and highlighting the compounds' potential in industrial applications (Lgaz, Saha, Chaouiki, Bhat, Salghi, Shubhalaxmi, Banerjee, Ali, Khan, & Chung, 2020).

Antimicrobial Activity of Chitosan Schiff Bases

Hamed et al. (2020) synthesized Schiff bases of chitosan incorporating heteroaryl pyrazole derivatives and evaluated their antimicrobial activity. This approach, involving the chemical modification of chitosan with pyrazole derivatives, could offer insights into the design of new antimicrobial agents. The study's findings on the biological activity of these compounds indicate a promising direction for future research in antimicrobial materials (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary widely depending on their specific structure and the biological target they interact with. For example, some pyrazole derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .

Future Directions

Given the broad spectrum of biological activities of pyrazole derivatives, they are considered an interesting class in drug discovery . This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities . Therefore, extending the studies with pyrazole derivatives in Medicinal Chemistry could lead to the discovery of new promising drugs shortly .

Properties

IUPAC Name

furan-2-yl-[5-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c1-26-15-10-8-14(9-11-15)18-13-17(16-5-2-3-6-19(16)24)22-23(18)21(25)20-7-4-12-27-20/h2-12,18,24H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOHLVNGZDMKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=CO3)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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